
1,3-二氯-5,6,7,8-四氢异喹啉
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dichloro-5,6,7,8-tetrahydroisoquinoline is a chemical compound with the molecular formula C9H9Cl2N . It is a member of the isoquinolines, a class of organic compounds that are derivatives of the heterocyclic aromatic compound isoquinoline .
Synthesis Analysis
The synthesis of 1,3-Dichloro-5,6,7,8-tetrahydroisoquinoline and related compounds often involves cyclization reactions . For example, 2,4-diacetyl-5-hydroxy-5-methyl-3-(3-and -4-nitrophenyl)cyclohexanones can undergo cyclocondensation reactions with cyanothioacetamide to yield 7-acetyl-4-cyano-1,6-dimethyl-6-hydroxy-8-(3-and -4-nitrophenyl)-5,6,7,8-tetrahydrosoquinoline-3(2H)-thiones .Molecular Structure Analysis
The molecular structure of 1,3-Dichloro-5,6,7,8-tetrahydroisoquinoline can be analyzed using various techniques such as X-ray diffraction analysis . This allows for the determination of the compound’s crystal structure, which can provide valuable information about its physical and chemical properties .Chemical Reactions Analysis
The chemical reactions involving 1,3-Dichloro-5,6,7,8-tetrahydroisoquinoline can be complex and varied. For instance, compounds can be converted into corresponding 1– (1-pyrrolyl) derivatives by heating with 2,5-dimethoxytetrahydrofuran in glacial acetic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,3-Dichloro-5,6,7,8-tetrahydroisoquinoline can be determined using various analytical techniques. For instance, its molecular weight is 202.08 g/mol . More detailed information about its properties can be found on databases such as PubChem and ChemicalBook .科学研究应用
苯乙醇胺 N-甲基转移酶的抑制
1,3-二氯-5,6,7,8-四氢异喹啉及其衍生物已被研究其抑制苯乙醇胺 N-甲基转移酶(PNMT)的能力,PNMT 是一种参与肾上腺素生物合成的酶。值得注意的是,7,8-二氯-1,2,3,4-四氢异喹啉 (SK&F 64139) 被确认为一种具有潜在治疗应用的有效抑制剂。这种化合物与其他相关衍生物一起,展示出显著的抑制特性,表明其潜在的临床效用 (Demarinis 等人,1981)。
化学合成和结构研究
该化合物参与了各种化学合成过程和结构研究。例如,它与维尔斯迈尔试剂的反应导致形成不同的氯醛和萘啶。这些化合物的结构构型通过光谱数据和晶体结构分析得到证实,突出了其在化学转化中的多功能性 (Kasturi 等人,1992)。
催化和化学转化
研究还集中在其在催化过程和化学转化中的应用。例如,描述了 2,3-二氯-5,6-二氰基-1,4-苯醌 (DDQ) 介导的四氢异喹啉(包括 1,3-二氯-5,6,7,8-四氢异喹啉)的 sp(3) C-H 键芳基化。该方法通过在温和条件下进行简单的亲核加成反应促进了各种化合物的合成,展示了其在促进复杂化学反应中的作用 (Muramatsu 等人,2013)。
绿色化学应用
已经探索了一种新颖的方法来构建多官能化苯,使用 1,3-二氯-5,6,7,8-四氢异喹啉衍生物。这项研究旨在通过环保的方法合成 5,6,7,8-四氢萘-1,3-二腈和 1,2,3,4-四氢异喹啉-6,8-二腈等化合物。这突出了其在绿色化学和生物活性分子合成中的潜在应用 (Damera & Pagadala,2023)。
作用机制
Target of Action
A structurally similar compound, 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline, is known to be a potent reversible inhibitor of phenylethanolamine n-methyltransferase . This enzyme plays a crucial role in the biosynthesis of epinephrine from norepinephrine.
Mode of Action
Based on the action of similar compounds, it may interact with its target enzyme, potentially phenylethanolamine n-methyltransferase, and inhibit its function . This inhibition could lead to changes in the levels of neurotransmitters in the body.
Biochemical Pathways
If it acts similarly to 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline, it may affect the biosynthesis of epinephrine, leading to downstream effects on the sympathetic nervous system .
Result of Action
If it acts similarly to 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline, it may lead to changes in the levels of certain neurotransmitters, potentially affecting mood, stress response, and other physiological processes .
属性
IUPAC Name |
1,3-dichloro-5,6,7,8-tetrahydroisoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2N/c10-8-5-6-3-1-2-4-7(6)9(11)12-8/h5H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOOZWGPLJMWMTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(N=C(C=C2C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
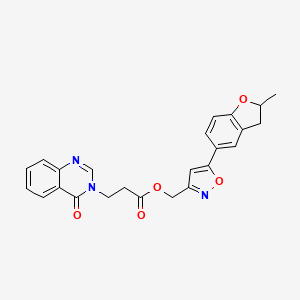
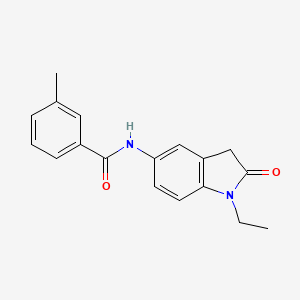
![N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)benzofuran-2-carboxamide](/img/structure/B2599717.png)

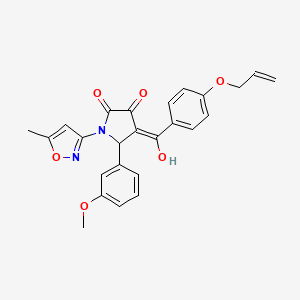
![1-Methyl-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-2-oxopyridine-3-carboxamide](/img/structure/B2599725.png)
![N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2599726.png)
![2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methyl-N-(3-methylphenyl)acetamide](/img/structure/B2599728.png)
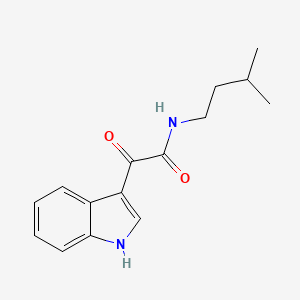
![N-(3-chloro-4-methylphenyl)-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2599731.png)

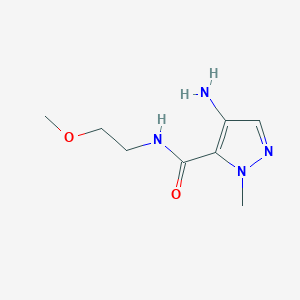
![3-Methyl-7-[(4-methylphenyl)methyl]-8-{4-[(3-methylphenyl)methyl]piperazinyl}-1,3,7-trihydropurine-2,6-dione](/img/structure/B2599734.png)

